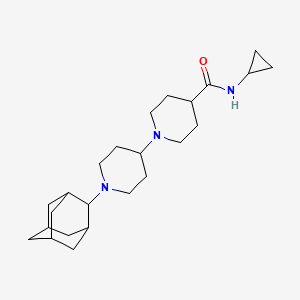
ethyl 3-(4-fluorobenzyl)-1-propionyl-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-fluorobenzyl)-1-propionyl-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as EFPP and belongs to the class of piperidinecarboxylate derivatives.
Mecanismo De Acción
EFPP exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in the inflammatory response. EFPP also induces apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that lead to cell death.
Biochemical and Physiological Effects:
EFPP has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. The compound has also been shown to induce apoptosis in cancer cells, leading to cell death. EFPP has been found to be well-tolerated in animal studies, with no significant toxic effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFPP has several advantages for lab experiments. The compound is relatively easy to synthesize and has been found to be stable under a wide range of conditions. EFPP has also been found to be well-tolerated in animal studies, making it a promising candidate for further preclinical studies. However, EFPP has some limitations for lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in vivo. EFPP also has low solubility in aqueous solutions, which may pose challenges for drug delivery.
Direcciones Futuras
EFPP has several potential future directions for research. The compound has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory disorders such as arthritis. EFPP has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Future research could focus on optimizing the synthesis method of EFPP to improve its yield and purity. Further preclinical studies could also be conducted to evaluate the safety and efficacy of EFPP in animal models. Finally, clinical trials could be conducted to evaluate the therapeutic potential of EFPP in humans.
Conclusion:
EFPP is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties. EFPP exerts its pharmacological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. While EFPP has several advantages for lab experiments, it also has some limitations that need to be addressed. Future research could focus on optimizing the synthesis method of EFPP, conducting further preclinical studies, and evaluating the therapeutic potential of EFPP in humans.
Métodos De Síntesis
EFPP is synthesized through a multi-step process that involves the reaction of 4-fluorobenzyl chloride with ethyl 3-piperidinecarboxylate. The resulting product is then reacted with propionic anhydride to obtain EFPP. The synthesis method has been optimized to achieve a high yield of EFPP with high purity.
Aplicaciones Científicas De Investigación
EFPP has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties. EFPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. EFPP has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
ethyl 3-[(4-fluorophenyl)methyl]-1-propanoylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3/c1-3-16(21)20-11-5-10-18(13-20,17(22)23-4-2)12-14-6-8-15(19)9-7-14/h6-9H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDIVJLWOHWZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6053132.png)
![2,6-di-4-pyridinylthieno[2,3-b]pyridin-3-amine](/img/structure/B6053139.png)
![6-amino-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6053145.png)
![1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone](/img/structure/B6053154.png)

![4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6053169.png)
![methyl 2-({[2-(phenoxyacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6053171.png)
![2-(1-isopropyl-3-oxopiperazin-2-yl)-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]acetamide](/img/structure/B6053172.png)


![5-(1,3-benzodioxol-5-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053186.png)
![1-{[5-(3-nitrophenyl)-2-furyl]methyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6053215.png)

![2-{[(5-benzoyl-1H-benzimidazol-2-yl)methyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6053228.png)
